
Tert-butyl chlorosulfonylcarbamate
Vue d'ensemble
Description
Tert-butyl chlorosulfonylcarbamate is an organic compound with the molecular formula C5H10ClNO4S and a molecular weight of 215.66 g/mol . It is also known by other names such as N-Boc-sulfamoyl chloride and tert-butyl N-chlorosulfonylcarbamate .
Synthesis Analysis
The synthesis of Tert-butyl chlorosulfonylcarbamate is complex and generally achieved through organic synthesis chemistry methods in a laboratory . One reported method involves the reaction of di-tert-butyl dicarbonate and sodium azide to form the corresponding acyl azides, which then undergo a Curtius rearrangement .Molecular Structure Analysis
The molecular structure of Tert-butyl chlorosulfonylcarbamate includes a carbamate group, which is a key structural motif in many approved drugs and prodrugs . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis
Carbamates, including Tert-butyl chlorosulfonylcarbamate, are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .Physical And Chemical Properties Analysis
Tert-butyl chlorosulfonylcarbamate has a predicted density of 1.383±0.06 g/cm3 . It also has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .Applications De Recherche Scientifique
Synthesis of Secondary Amines
Tert-butyl chlorosulfonylcarbamate is utilized in the synthesis of secondary amines through consecutive N-alkylations. A novel reagent, tert-butyl 2-naphthalenesulfonylcarbamate, has been designed for this purpose. This process facilitates the stepwise synthesis of secondary aliphatic amines with high yields under mild conditions, as demonstrated in the production of orthogonally protected spermidine derivatives (Grehn & Ragnarsson, 2002).
Precursor in Heterocyclic Chemistry
The compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, a derivative of tert-butyl chlorosulfonylcarbamate, is a new precursor in the synthesis of 1,3,4‐Thiadiazolesulfonamides, a class of heterocyclic compounds related to sulfonamides (Pedregosa et al., 1996).
Evaluation in Medicinal Chemistry
Tert-butyl group, a common motif in medicinal chemistry and a part of tert-butyl chlorosulfonylcarbamate, is evaluated for its incorporation into bioactive compounds. The study examines how it affects properties like lipophilicity and metabolic stability, and explores alternative substituents for drug discovery (Westphal et al., 2015).
Crystal Structure Analysis
Tert-butyl chlorosulfonylcarbamate is analyzed for its crystal structure, synthesized via a green method. The study highlights its molecular arrangement and contributions to crystal packing, providing insights into molecular interactions and bonding patterns (Dawa El Mestehdi et al., 2022).
As Building Blocks in Organic Synthesis
This compound is used as a building block in organic synthesis, particularly in the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. These compounds behave as N-(Boc)-protected nitrones and find application in the creation of N-(Boc)hydroxylamines, demonstrating versatility in organic synthesis (Guinchard et al., 2005).
Catalytic Asymmetric Oxidation
Tert-butyl chlorosulfonylcarbamate is involved in the catalytic asymmetric oxidation of tert-butyl disulfide. This process results in the production of chiral tert-butanesulfinyl compounds, showcasing its role in stereospecific chemical reactions and synthesis of enantiomerically pure compounds (Cogan et al., 1998).
Mécanisme D'action
Target of Action
Tert-butyl chlorosulfonylcarbamate is an organic compound used as a reagent in organic synthesis It’s commonly used to synthesize new organic compounds, suggesting its targets could be various depending on the specific synthesis process .
Mode of Action
As a reagent in organic synthesis, it likely interacts with other compounds to form new chemical bonds, leading to the creation of new organic compounds .
Biochemical Pathways
Given its role in organic synthesis, it’s plausible that it participates in various biochemical reactions, depending on the specific synthesis process .
Pharmacokinetics
It’s known that the compound is a solid powder, colorless or pale yellow, and flammable . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of Tert-butyl chlorosulfonylcarbamate’s action are likely dependent on the specific organic compounds it helps synthesize. As a reagent, its primary role is to facilitate the formation of new chemical bonds, leading to the creation of new organic compounds .
Action Environment
Tert-butyl chlorosulfonylcarbamate should be used in a well-ventilated environment and handled with necessary protective measures to avoid skin and respiratory contact . Its stability and efficacy could be influenced by environmental factors such as temperature, light, and the presence of inert gases .
Safety and Hazards
Tert-butyl chlorosulfonylcarbamate is an organic synthesis reagent, which has a certain corrosiveness and irritability . Necessary protective measures should be taken during operation to avoid contact with skin and respiratory tract . It should be used in a well-ventilated environment and comply with the safety operation regulations of related chemicals .
Propriétés
IUPAC Name |
tert-butyl N-chlorosulfonylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO4S/c1-5(2,3)11-4(8)7-12(6,9)10/h1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZZLBZXOBEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl chlorosulfonylcarbamate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2953704.png)
![[4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2953705.png)
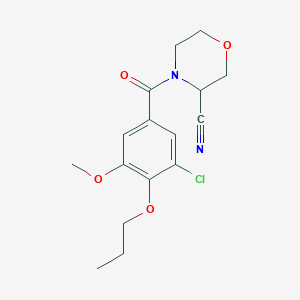
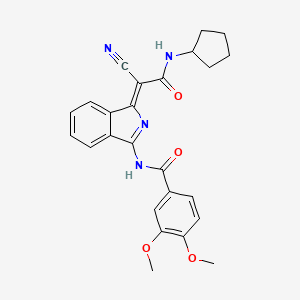
![2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2953708.png)
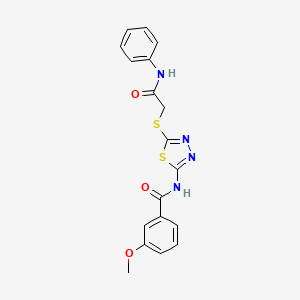
![4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2953712.png)
![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2953715.png)
![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)
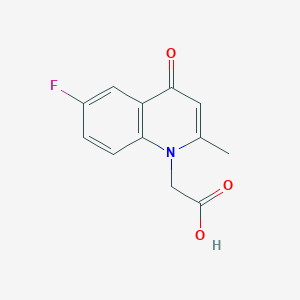
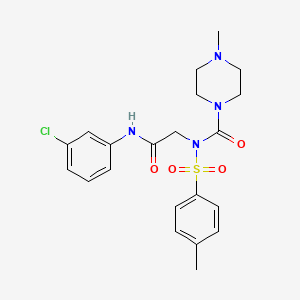

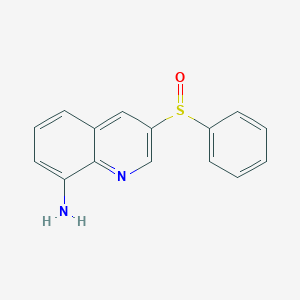
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2953726.png)